N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-27-19-10-6-5-9-18(19)21-24-25-22(29-21)23-20(26)15-11-13-17(14-12-15)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYWWZVELPSZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the phenoxybenzamide moiety. One common synthetic route includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with tubulin, inhibiting cell division and thus exhibiting antiproliferative activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The 1,3,4-oxadiazole ring in the target compound and its analogue (Entry 1) confers metabolic stability compared to thiadiazole (Entry 2) or pyridine (Entry 3) cores, which may exhibit different electron-withdrawing effects .
- Conversely, trifluoromethyl groups (Entry 3) increase electrophilicity, favoring herbicidal activity .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.31 g/mol. The compound features an oxadiazole ring, known for its diverse biological activities, including anticancer and anti-inflammatory properties.
While specific targets for this compound remain largely unidentified, similar compounds have demonstrated interactions with various biological pathways:
- Apoptosis Induction : Compounds with oxadiazole moieties often induce apoptosis in cancer cells by activating intrinsic pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammation.
- Receptor Binding : It may interact with cellular receptors that regulate cell proliferation and survival.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines.
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Oxadiazole Derivative A | HepG2 (Liver Cancer) | 5.0 | |
| Oxadiazole Derivative B | HeLa (Cervical Cancer) | 7.8 | |
| This compound | MDA-MB231 (Breast Cancer) | TBD |
Anti-inflammatory Effects
In addition to anticancer properties, compounds containing the oxadiazole scaffold have been reported to exhibit anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : The presence of methoxy and phenoxy groups may enhance lipophilicity, improving absorption.
- Distribution : Its molecular weight suggests moderate distribution in tissues.
- Metabolism : The compound may undergo hepatic metabolism; however, specific metabolic pathways require further investigation.
- Excretion : Likely excreted via renal pathways.
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in treating various diseases. For instance:
- Study on Anticancer Activity : A series of synthesized oxadiazole derivatives were tested against multiple cancer cell lines, showing varied degrees of potency. One derivative exhibited an IC50 value of 0.78 µM against FAK (Focal Adhesion Kinase), indicating strong inhibitory activity .
- Inflammation Model : In vivo studies demonstrated that these derivatives reduced inflammatory markers in models of induced inflammation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, and how is reaction completion validated?
- Methodology : Cyclization of acylhydrazides using POCl₃ under reflux (90–120°C) is a common approach for 1,3,4-oxadiazole derivatives. Reaction progress is monitored via Thin-Layer Chromatography (TLC) with ethyl acetate/hexane solvent systems. Post-reaction, ice-cold water and NaOH (2–3 drops) are added to precipitate the product, followed by filtration and recrystallization from methanol .
- Validation : TLC retention factor (Rf) comparison against starting materials and intermediates ensures completion. Spectral data (IR, NMR, MS) confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Key Techniques :
- IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹) and C-O-C (oxadiazole ring, ~1250 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.0 ppm), and amide NH (δ ~10–12 ppm if present) .
- Mass Spectrometry (MS) : Fragmentation patterns (e.g., loss of methoxyphenyl or phenoxybenzamide groups) validate molecular weight and substituent stability .
Advanced Research Questions
Q. How do structural modifications to the 1,3,4-oxadiazole core influence biological activity, and what contradictions exist in reported data?
- SAR Insights :
- Substitution at the 5-position of the oxadiazole (e.g., 2-methoxyphenyl vs. 4-chlorophenyl) modulates antimicrobial and antitumor activity. Electron-withdrawing groups (e.g., Cl) enhance stability but may reduce solubility .
- Contradictions arise in anti-inflammatory potency: Methoxy groups (electron-donating) may improve membrane permeability but reduce enzyme-binding affinity compared to halogenated analogues .
Q. What experimental strategies optimize yield and purity during large-scale synthesis?
- Optimization Steps :
- Reagent Ratios : Use POCl₃ in excess (3:1 molar ratio to acylhydrazide) to drive cyclization .
- Purification : Recrystallization from DMSO/water (2:1) improves purity >95%, while column chromatography (silica gel, CHCl₃:MeOH) resolves byproducts .
- Scale-Up : Maintain controlled heating (reflux at 90°C) to prevent side reactions like oxidation of the methoxyphenyl group .
Q. How can computational modeling predict the compound’s interactions with biological targets, and what limitations exist?
- Approach :
- Docking Studies : Use software (e.g., AutoDock Vina) to simulate binding to enzymes like PFOR or HDACs. The oxadiazole ring’s planar structure facilitates π-π stacking with aromatic residues in active sites .
- Limitations : Solvation effects and protein flexibility (e.g., induced-fit changes) are often underestimated. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Precautions :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .
- First Aid: Immediate rinsing with water for eye/skin contact; administer oxygen if inhaled .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the oxadiazole ring .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported biological activity across studies?
- Root Causes : Variability in assay conditions (e.g., bacterial strains, solvent choice) or impurities in synthesized batches.
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
